Diethyl 1-amino-1H-imidazole-4,5-dicarboxylate
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Overview
Description
Diethyl 1-amino-1H-imidazole-4,5-dicarboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-amino-1H-imidazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of diethyl 1H-imidazole-4,5-dicarboxylate with an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-amino-1H-imidazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
Diethyl 1-amino-1H-imidazole-4,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of diethyl 1-amino-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition or activation of specific enzymes, which can result in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1H-imidazole-4,5-dicarboxylate
- Dimethyl 1H-imidazole-4,5-dicarboxylate
- 1H-imidazole-4,5-dicarboxylic acid
Uniqueness
Diethyl 1-amino-1H-imidazole-4,5-dicarboxylate is unique due to the presence of the amino group, which allows for additional chemical modifications and interactions. This makes it a versatile compound for various applications compared to its analogs .
Properties
Molecular Formula |
C9H13N3O4 |
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Molecular Weight |
227.22 g/mol |
IUPAC Name |
diethyl 1-aminoimidazole-4,5-dicarboxylate |
InChI |
InChI=1S/C9H13N3O4/c1-3-15-8(13)6-7(9(14)16-4-2)12(10)5-11-6/h5H,3-4,10H2,1-2H3 |
InChI Key |
MYEIFJWAYUZBAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)N)C(=O)OCC |
Origin of Product |
United States |
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